molecular formula C62H106 B14209634 1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] CAS No. 732276-65-2

1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]

Cat. No.: B14209634
CAS No.: 732276-65-2
M. Wt: 851.5 g/mol
InChI Key: XYYUIGVJGIQWPT-UHFFFAOYSA-N
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Description

1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is a complex organic compound characterized by its unique structure, which includes an ethyne (acetylene) linkage between two benzene rings, each substituted with long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethyne Linkage: This can be achieved through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Substitution with Alkyl Chains: The benzene rings are then substituted with decyltetradecyl groups through Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] can undergo various chemical reactions, including:

    Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation can be achieved with fuming sulfuric acid.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] has several applications in scientific research:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Biological Studies: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] exerts its effects is largely dependent on its structural features:

    Molecular Targets: The ethyne linkage and benzene rings can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: The compound can participate in electron transfer processes, making it useful in electronic applications. Its long alkyl chains allow for interactions with lipid bilayers, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Ethyne-1,2-diyl)bis[4-(2-octyldodecyl)benzene]: Similar structure but with shorter alkyl chains.

    1,1’-(Ethyne-1,2-diyl)bis[4-(2-hexadecyl)benzene]: Similar structure but with longer alkyl chains.

Uniqueness

1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is unique due to its specific alkyl chain length, which provides a balance between solubility and hydrophobic interactions. This makes it particularly suitable for applications in organic electronics and materials science.

Properties

CAS No.

732276-65-2

Molecular Formula

C62H106

Molecular Weight

851.5 g/mol

IUPAC Name

1-(2-decyltetradecyl)-4-[2-[4-(2-decyltetradecyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C62H106/c1-5-9-13-17-21-25-27-31-35-39-43-59(41-37-33-29-23-19-15-11-7-3)55-61-51-47-57(48-52-61)45-46-58-49-53-62(54-50-58)56-60(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h47-54,59-60H,5-44,55-56H2,1-4H3

InChI Key

XYYUIGVJGIQWPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(CCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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